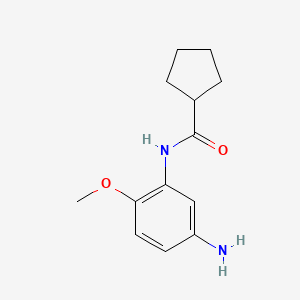

N-(5-Amino-2-methoxyphenyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-7-6-10(14)8-11(12)15-13(16)9-4-2-3-5-9/h6-9H,2-5,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIBHBLFHMRKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Cyclopentanecarboxylic Acid Derivatives

The core synthetic step involves coupling cyclopentanecarboxylic acid or its activated derivatives (e.g., acid chlorides or anhydrides) with 5-amino-2-methoxyaniline or its protected forms. This amide bond formation is typically achieved under standard peptide coupling conditions or via direct condensation in the presence of coupling agents.

Strecker Synthesis and Subsequent Hydrolysis for Amide Intermediates

A notable method reported involves the Strecker synthesis applied to cyclopentanone derivatives, followed by hydrolysis to yield amide intermediates. Specifically, cyclopentanone reacts with aniline derivatives and potassium cyanide in glacial acetic acid to form nitrile intermediates, which are then hydrolyzed under acidic conditions to amides.

Detailed Preparation Methods

Strecker Synthesis-Based Route

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Cyclopentanone + 5-amino-2-methoxyaniline + KCN in glacial acetic acid, 15–60 °C, 3 h | Formation of 1-[(aryl)(cyanomethyl)amino]cyclopentanecarboxamide nitrile intermediates | Moderate to good yields reported |

| 2 | Hydrolysis with H2SO4 at ambient temperature | Conversion of nitrile to amide derivatives | Efficient conversion to amides |

| 3 | Cyanomethylation using KCN, paraformaldehyde, formaldehyde | Functionalization of secondary amine moiety | Enables further derivatization |

This method allows for the stepwise construction of the amide with control over substitution patterns on the aromatic ring.

Direct Amide Formation via Cyclopentanecarboxylic Acid Derivatives

An alternative approach involves the direct reaction of cyclopentanecarboxylic acid derivatives with 5-amino-2-methoxyaniline under amide coupling conditions, often employing coupling agents such as EDCI, DCC, or via acid chloride intermediates. This method is straightforward and widely used in medicinal chemistry for amide bond formation.

Preparation of Cyclopentanecarboxamide Precursors

The preparation of cyclopentanecarboxamide intermediates can be enhanced by synthesizing N-amino-1,2-cyclopentanedicarboximide derivatives through the reaction of cyclopentane phthalic anhydride with hydrazine hydrate in methanol under reflux conditions. This method yields intermediates useful for further functionalization and amide formation.

| Example | Conditions | Yield | Notes |

|---|---|---|---|

| Reflux of cyclopentane phthalic anhydride (14 g) with 85% hydrazine hydrate (7 mL) in methanol (50 mL) for 6 h | Rotary evaporation and drying at 30 °C under vacuum | 85.7–87.7% | Suitable for scale-up; environmentally favorable |

Optimization and Catalysis in Functionalization

Recent advances include palladium-catalyzed cyanomethylation of amino acid and carboxylic acid derivatives, which may be adapted for the cyanomethylation of cyclopentanecarboxamide derivatives. Optimization studies show that reaction temperature, time, and catalyst loading significantly affect yields.

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature | 100–130 °C | 120 °C | ~43% (for related cyanomethylation) |

| Time | 12–24 h | 24 h | - |

| Catalyst | Pd(OAc)2, PdCl2, Pd(PPh3)4 | Pd(OAc)2 (10 mol%) | Highest yield |

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Strecker Synthesis + Hydrolysis | Cyclopentanone, aniline derivative, KCN, H2SO4 | 15–60 °C, acidic hydrolysis | Allows nitrile intermediate formation; versatile | Use of toxic KCN; multiple steps |

| Direct Amide Coupling | Cyclopentanecarboxylic acid derivatives, 5-amino-2-methoxyaniline, coupling agents | Room temp to reflux | Straightforward; high specificity | Requires coupling agents; possible side reactions |

| Cyclopentanedicarboximide Route | Cyclopentane phthalic anhydride, hydrazine hydrate | Reflux in methanol, 6–7 h | High yield; scalable; eco-friendly | Specific to imide intermediates |

Research Findings and Practical Considerations

The Strecker synthesis route provides a robust pathway to amide derivatives with the possibility of further functionalization via cyanomethylation, which is valuable for medicinal chemistry applications.

The hydrazine hydrate-mediated preparation of cyclopentanedicarboximide intermediates offers a high-yield, environmentally considerate method suitable for large-scale synthesis.

Palladium-catalyzed cyanomethylation represents a modern approach to introduce cyanomethyl groups selectively, potentially applicable to the modification of N-(5-Amino-2-methoxyphenyl)cyclopentanecarboxamide derivatives.

Careful control of reaction parameters such as temperature, time, and reagent stoichiometry is critical to optimize yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)cyclopentanecarboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Material Science: It is used in the synthesis of novel polymers and materials with unique properties.

Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets.

Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets:

Molecular Targets: It targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to the inhibition of inflammatory responses and cancer cell growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl ring significantly influence melting points, yields, and stability:

- N-(4-Methoxyphenyl)cyclopentanecarboxamide (2c) : 4-methoxy substitution results in a lower melting point (90–93°C) and moderate yield (50%) compared to unsubstituted analogs .

- Fluoro analog (2-fluoro substitution) : Storage at 2–8°C suggests sensitivity to degradation, though melting points are unreported .

- Ac-DAAN : Replacing cyclopentanecarboxamide with acetamide reduces molecular weight and alters toxicity profiles .

Table 1: Comparative Physicochemical Data

Key Research Findings

Substituent Position Matters : Para-substituted methoxy groups (e.g., 2c) reduce melting points compared to ortho-substituted analogs, likely due to altered crystallinity .

Halogen vs. Alkoxy Groups : Fluoro substitution (electron-withdrawing) may enhance stability compared to methoxy (electron-donating), though direct comparisons are pending .

Toxicity and Functional Groups : Ac-DAAN’s lower toxicity versus azo-dimers underscores the role of carboxamide size in biological activity .

Biological Activity

N-(5-Amino-2-methoxyphenyl)cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 233.29 g/mol. Its structure includes a cyclopentane ring, an amino group, and a methoxy-substituted phenyl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.29 g/mol |

| Structural Features | Cyclopentane ring, amino group, methoxy group |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has shown effectiveness against breast and colon cancer cell lines, making it a candidate for further development as an anticancer therapeutic.

Enzyme Inhibition

This compound has been identified as a selective inhibitor of certain kinases involved in cellular signaling pathways. These include:

- AAK1 (AP2-associated kinase 1) : Inhibition of AAK1 disrupts endocytosis processes critical for viral entry.

- GAK (Cyclin G-associated kinase) : Targeting GAK has implications for antiviral strategies, particularly against dengue virus.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Formation of the Cyclopentanecarboxylic Acid : Starting from cyclopentane derivatives.

- Amine Substitution : Introduction of the amino group through nucleophilic substitution.

- Methoxy Group Installation : The methoxy group is added via methylation reactions.

This compound serves as a versatile building block for synthesizing more complex molecules with enhanced biological activities.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting promising antibacterial properties.

Study 2: Anticancer Mechanism

In vitro assays on human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis confirmed increased apoptosis rates correlating with caspase-3 activation.

Comparison with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide | Cyclohexane ring | Different steric effects; varied activity |

| N-(4-Aminophenyl)cyclopentanecarboxamide | Para-amino substitution | Potentially lower activity |

Q & A

Basic Research Question

- Analytical Techniques:

- HPLC/LC-MS: Monitor purity (>95%) and detect byproducts (e.g., unreacted amine) .

- Elemental Analysis: Validate C, H, N, S percentages (e.g., N-(2-furoyl)cyclopentanecarboxamide: C 54.88%, H 5.92% calc. vs. exp.) .

- Crystallography: Single-crystal X-ray diffraction confirms bond angles and stereochemistry (e.g., sulfonamide analogs in Acta Crystallographica ).

What computational approaches aid in optimizing cyclopentanecarboxamide scaffolds for target selectivity?

Advanced Research Question

- Molecular Docking: Predict binding to targets (e.g., fungal CYP51) using AutoDock or Schrödinger .

- QSAR Modeling: Correlate substituent electronegativity (e.g., Cl, OMe) with bioactivity using Hammett parameters .

- MD Simulations: Assess conformational stability of cyclopentyl rings in aqueous vs. lipid environments .

How are metabolic and impurity profiles analyzed for cyclopentanecarboxamide-based pharmaceuticals?

Advanced Research Question

- Impurity Identification: LC-MS/MS detects byproducts like 1-(pentanoylamino)-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide (Irbesartan impurity A) .

- Metabolite Studies: Human liver microsomes or in vivo models identify oxidative metabolites (e.g., hydroxylation at the cyclopentyl ring) .

- Degradation Pathways: Stress testing (heat, light, pH extremes) reveals stability issues .

What spectroscopic techniques are essential for characterizing cyclopentanecarboxamide derivatives?

Basic Research Question

- H/C NMR: Assign aromatic (δ 7.25–7.91 ppm) and cyclopentyl protons (δ 1.55–2.99 ppm) .

- IR Spectroscopy: Confirm amide C=O stretches (~1650 cm) and NH bends (~3300 cm) .

- High-Resolution MS: Validate molecular ions (e.g., m/z 309.1038 for CHNOSNa) .

How do structural modifications influence the physicochemical properties of cyclopentanecarboxamide derivatives?

Advanced Research Question

- LogP Adjustments: Introducing hydrophobic groups (e.g., adamantyl) increases logP from 2.1 to >4.0, enhancing membrane permeability .

- Solubility: Polar substituents (e.g., sulfonamides) improve aqueous solubility via hydrogen bonding .

- Melting Points: Electron-withdrawing groups (e.g., Cl) raise melting points (e.g., 193–195°C for benzoyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.